molecular formula C13H18N2O2 B11876327 6-(Azepan-1-yl)-2-methylnicotinic acid

6-(Azepan-1-yl)-2-methylnicotinic acid

Cat. No.: B11876327
M. Wt: 234.29 g/mol
InChI Key: DMRPWJZTNOGIQI-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-methylnicotinic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of nicotinic acid, featuring an azepane ring attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-methylnicotinic acid typically involves the reaction of nicotinic acid derivatives with azepane. One common method is the nucleophilic substitution reaction where the azepane ring is introduced to the nicotinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the substitution process, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-(Azepan-1-yl)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring and nicotinic acid moiety allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-ylmethyl)nicotinic acid
  • 1-(Azepan-1-yl)dodecan-1-one
  • 5-(Azepan-1-yl)pentan-1-amine

Uniqueness

6-(Azepan-1-yl)-2-methylnicotinic acid is unique due to its specific structure, which combines the properties of nicotinic acid and azepane. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-(azepan-1-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-10-11(13(16)17)6-7-12(14-10)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

DMRPWJZTNOGIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)O

Origin of Product

United States

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